

Application Note: Investigating AXL Cellular Localization with Immunofluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *axl protein*

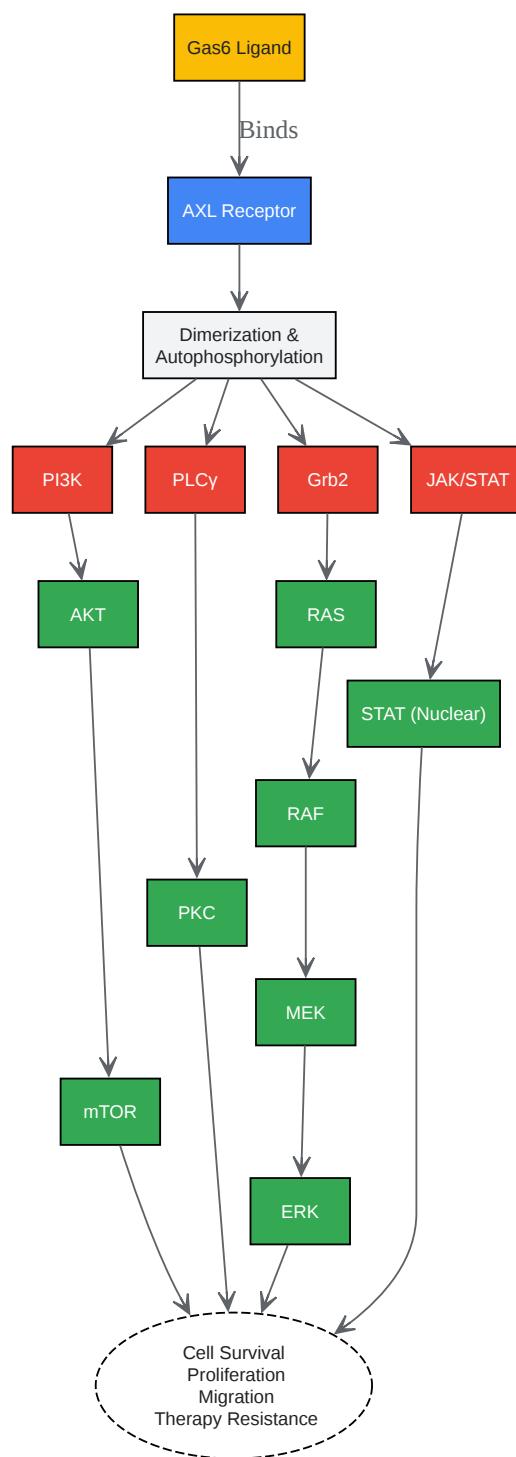
Cat. No.: *B1174579*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

AXL is a receptor tyrosine kinase (RTK) belonging to the TYRO3, AXL, and MER (TAM) family. [1][2] It plays a crucial role in various physiological processes, including cell survival, proliferation, migration, and immune response.[1][3] Dysregulation of AXL signaling is implicated in the progression of numerous cancers, where it is often associated with an aggressive phenotype, metastasis, therapy resistance, and poor patient survival.[1][3][4][5] The function of AXL is intricately linked to its subcellular localization. While typically found on the plasma membrane, AXL can also be localized to the cytoplasm and the nucleus.[1][2] Nuclear translocation of AXL, in particular, has been shown to contribute to cancer malignancy and may influence sensitivity to radiation and chemotherapy.[1][2] Therefore, studying the cellular localization of AXL is critical for understanding its biological functions and for developing effective targeted therapies. Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of AXL's subcellular distribution.

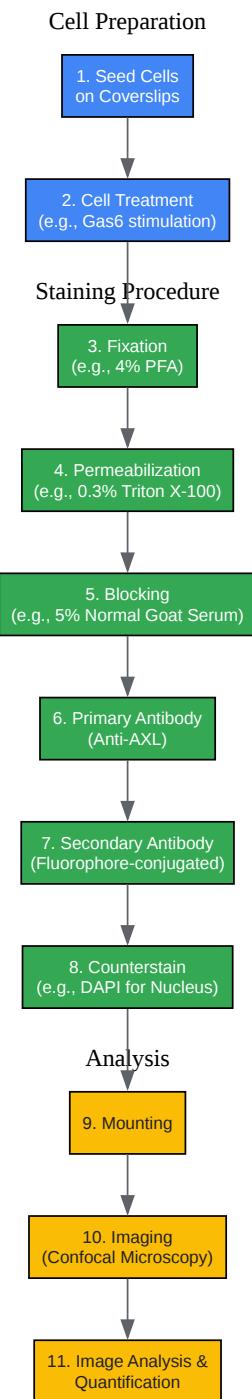

Principle of the Method

Immunofluorescence utilizes specific antibodies to detect a protein of interest within a cell.[6] In this application, a primary antibody specifically recognizes the **AXL protein**. A secondary antibody, conjugated to a fluorescent dye (fluorophore), then binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be captured by a fluorescence microscope. This allows for the precise

visualization of AXL within different cellular compartments. By using nuclear counterstains like DAPI, co-localization analysis can be performed to determine the extent of AXL's presence in the nucleus versus other cellular areas.[\[7\]](#)

AXL Signaling Pathway

Upon binding to its primary ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[\[1\]](#)[\[8\]](#)[\[9\]](#) This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF- κ B pathways, which collectively regulate key cellular processes like proliferation, survival, and migration.[\[1\]](#)[\[3\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

Diagram 1: AXL Receptor Signaling Pathways.

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps for performing immunofluorescence to study AXL localization. Each step is critical for obtaining high-quality, reproducible results.

[Click to download full resolution via product page](#)

Diagram 2: Immunofluorescence Experimental Workflow.

Detailed Protocol

This protocol provides a general framework for immunofluorescence staining of AXL in cultured cells. Optimization may be required depending on the cell line and specific antibodies used.

Materials and Reagents

- Cells of interest
- Glass coverslips (sterilized)
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.3% Triton™ X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum in Permeabilization Buffer[6]
- Primary Antibody: Validated anti-AXL antibody (check datasheet for recommended dilution)
- Secondary Antibody: Fluorophore-conjugated goat anti-rabbit/mouse IgG (matching primary antibody host)
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium: Anti-fade mounting medium

Procedure

- Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 60-80% confluency.
- Cell Treatment (Optional): If investigating ligand-induced localization changes, treat cells with recombinant Gas6 or other stimuli for the desired time.[7]

- Fixation: Aspirate the culture medium and wash cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the coverslips three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
- Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
- Primary Antibody Incubation: Dilute the anti-AXL primary antibody in Blocking Buffer according to the manufacturer's instructions. Aspirate the blocking solution and incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash the coverslips three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.
- Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
- Final Wash: Wash the coverslips one final time with PBS.
- Mounting: Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
- Imaging: Visualize the slides using a confocal fluorescence microscope. Capture images using appropriate laser lines and filters for the chosen fluorophores.

Data Analysis and Interpretation

Qualitative analysis involves observing the fluorescence signal to determine the predominant location of AXL (e.g., membrane, cytoplasm, nucleus). For quantitative analysis, image analysis

software can be used to measure the fluorescence intensity in different cellular compartments.

Quantification of Nuclear Localization A common method to quantify nuclear localization is to calculate the ratio of the mean fluorescence intensity inside the nucleus to the mean fluorescence intensity of the whole cell or the cytoplasm.[\[10\]](#)

- Nuclear-to-Cytoplasmic Ratio: (Mean IntensityNucleus) / (Mean IntensityCytoplasm)
- Nuclear Fraction: (Total IntensityNucleus) / (Total IntensityCell)

Studies have demonstrated that treatment with a nuclear export inhibitor, such as leptomycin B, can lead to a significant accumulation of nuclear AXL, confirming its ability to shuttle into the nucleus.[\[2\]](#)[\[11\]](#)

Example Quantitative Data on AXL Localization

The following table summarizes findings from a study on oral cancer cells, demonstrating the effect of a nuclear export inhibitor on AXL localization.

Cell Line	Treatment	% of Cells with Positive Nuclear AXL Staining (Mean ± SEM)	Reference
YD-38	Control	~15%	[2] [11]
YD-38	Leptomycin B	~45%	[2] [11]
SAS	Control	~20%	[2] [11]
SAS	Leptomycin B	~55%	[2] [11]

Table 1: Quantitative analysis of nuclear AXL accumulation after treatment with a nuclear export inhibitor. Data are adapted from published findings.[\[2\]](#)[\[11\]](#)

Troubleshooting

- High Background:

- Cause: Insufficient blocking, primary antibody concentration too high, or inadequate washing.
- Solution: Increase blocking time, optimize antibody dilution, and ensure thorough washing steps.
- No/Weak Signal:
 - Cause: Primary antibody not suitable for IF, incorrect secondary antibody, or low AXL expression in the cell line.
 - Solution: Use an IF-validated antibody, confirm secondary antibody compatibility, and use a positive control cell line known to express AXL.
- Non-specific Staining:
 - Cause: Antibody cross-reactivity or presence of endogenous peroxidases/phosphatases.
 - Solution: Include appropriate controls (e.g., isotype control, secondary antibody only) to verify signal specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Nuclear translocation of Axl contributes to the malignancy of oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]

- 6. learn.cellsignal.com [learn.cellsignal.com]
- 7. The receptor tyrosine kinase AXL mediates nuclear translocation of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the nuclear localization of fluorescently tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Investigating AXL Cellular Localization with Immunofluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174579#axl-cellular-localization-studies-using-immunofluorescence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com